molecular formula C21H16N4O5 B254113 N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide

カタログ番号 B254113
分子量: 404.4 g/mol
InChIキー: CSZNAUMEUWTBGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as INCB3619, is a small molecule inhibitor that has been under scientific research for its potential use in treating various types of cancers.

作用機序

N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide acts as a selective inhibitor of the c-MET receptor tyrosine kinase, which is involved in various cellular processes such as cell proliferation, survival, and migration. By inhibiting c-MET, this compound can block the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on c-MET activity in cancer cells, leading to a reduction in cell proliferation and an increase in apoptosis. Additionally, this compound has been shown to have anti-angiogenic effects, which can help to reduce the blood supply to tumors and limit their growth.

実験室実験の利点と制限

One of the main advantages of using N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high selectivity for c-MET, which can help to minimize off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several potential future directions for research on N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide, including exploring its combination with other chemotherapeutic agents, investigating its potential use in treating other types of cancers, and developing new formulations that can improve its solubility and bioavailability.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in treating various types of cancers. Its selective inhibition of c-MET and anti-tumor effects make it a valuable tool for scientific research and a potential candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and explore its potential in treating other types of cancers.

合成法

N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound has been described in detail in scientific literature and involves the use of various organic solvents and reagents.

科学的研究の応用

N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide has been under scientific research for its potential use in treating various types of cancers. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and can also enhance the anti-tumor activity of other chemotherapeutic agents.

特性

分子式

C21H16N4O5

分子量

404.4 g/mol

IUPAC名

N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H16N4O5/c1-13(14-2-4-16(5-3-14)24-9-8-22-12-24)23-20(26)18-11-15-10-17(25(28)29)6-7-19(15)30-21(18)27/h2-13H,1H3,(H,23,26)

InChIキー

CSZNAUMEUWTBGB-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

正規SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。